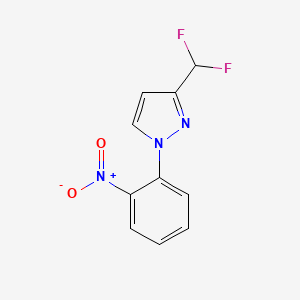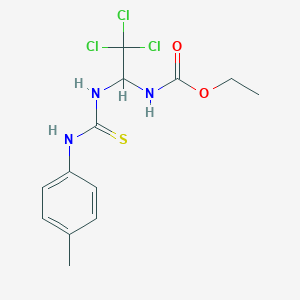![molecular formula C13H14Cl3N3O3S B11712876 Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate](/img/structure/B11712876.png)
Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate is a complex organic compound with the molecular formula C15H18Cl3N3O3S2 . This compound is known for its unique structure, which includes a trichloroethyl group, an acetylamino group, and a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 2-aminobenzoic acid with acetyl chloride to form 2-(acetylamino)benzoic acid. This intermediate is then reacted with 2,2,2-trichloroethyl isocyanate to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce less chlorinated derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Mecanismo De Acción
The mechanism of action of Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The trichloroethyl group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The acetylamino group may also play a role in its biological activity by interacting with enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(acetylamino)benzoate: Similar structure but lacks the trichloroethyl group.
Methyl 2-(methylamino)benzoate: Similar structure but with a methylamino group instead of an acetylamino group.
Benzoic acid, 2-(acetylamino)-, methyl ester: Another related compound with similar functional groups.
Uniqueness
Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate is unique due to the presence of the trichloroethyl group, which imparts distinctive chemical and biological properties
Propiedades
Fórmula molecular |
C13H14Cl3N3O3S |
|---|---|
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
methyl 2-[(1-acetamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C13H14Cl3N3O3S/c1-7(20)17-11(13(14,15)16)19-12(23)18-9-6-4-3-5-8(9)10(21)22-2/h3-6,11H,1-2H3,(H,17,20)(H2,18,19,23) |
Clave InChI |
FBMQXFUTLGCCFL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide](/img/structure/B11712795.png)

![Ethyl 2-(4-methylphenylsulfonamido)benzo[d]thiazole-6-carboxylate](/img/structure/B11712820.png)


![5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol](/img/structure/B11712838.png)
![2-(2-methyl-1H-imidazol-1-yl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11712844.png)
![N-[(E)-(2-hydroxy-5-nitro-phenyl)methyleneamino]-4-iodo-benzamide](/img/structure/B11712845.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11712855.png)
![1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B11712860.png)
![1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine](/img/structure/B11712864.png)
![(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11712868.png)
![2-((E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B11712875.png)

